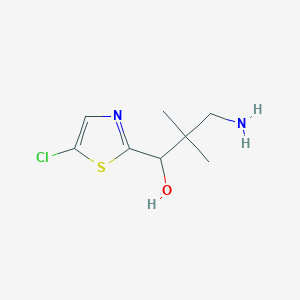
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Attachment of the Propanol Group: The final step involves the attachment of the 2,2-dimethylpropan-1-ol moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorine atom and amino group can participate in substitution reactions, leading to a variety of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a range of substituted thiazoles.
Aplicaciones Científicas De Investigación
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol: Similar structure with a bromine atom instead of chlorine.
3-Amino-1-(5-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol can impart unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C8H13ClN2OS |
|---|---|
Peso molecular |
220.72 g/mol |
Nombre IUPAC |
3-amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C8H13ClN2OS/c1-8(2,4-10)6(12)7-11-3-5(9)13-7/h3,6,12H,4,10H2,1-2H3 |
Clave InChI |
LFLRSCUSTBWAMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C1=NC=C(S1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
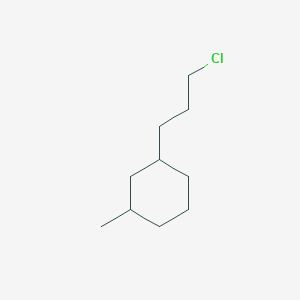

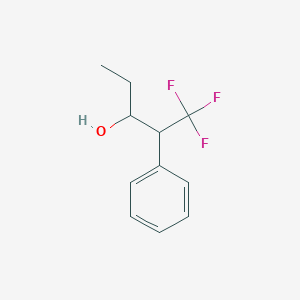
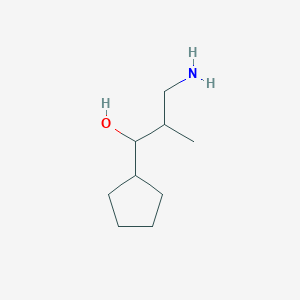
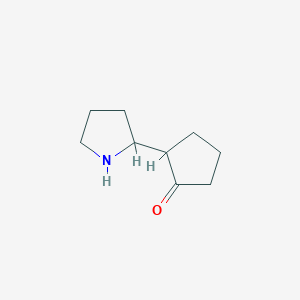
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
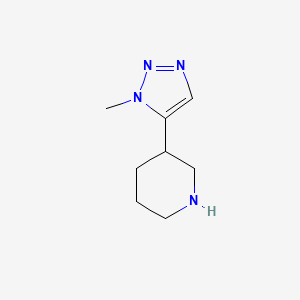
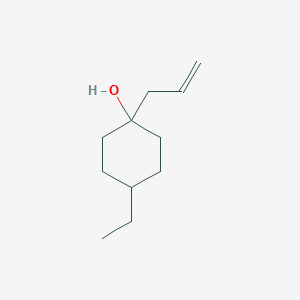
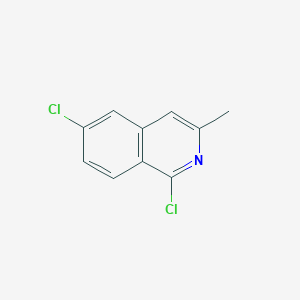
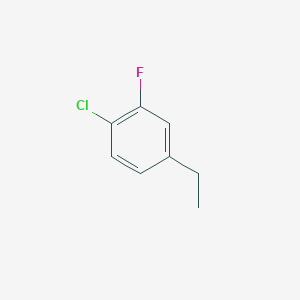
![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
